molecular formula C15H20N2O2 B3154325 tert-butyl N-(1-cyano-3-phenylpropyl)carbamate CAS No. 774225-55-7

tert-butyl N-(1-cyano-3-phenylpropyl)carbamate

Cat. No.: B3154325
CAS No.: 774225-55-7
M. Wt: 260.33 g/mol
InChI Key: BKTNXDYYQUPGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-cyano-3-phenylpropyl)carbamate: is an organic compound with the molecular formula C15H20N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Oxidation and Reduction: Hydrogen peroxide, sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-(1-cyano-3-phenylpropyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-3-phenylpropyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The carbamate moiety can also interact with nucleophilic residues in proteins, leading to covalent modification and functional changes .

Comparison with Similar Compounds

  • tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
  • tert-butyl N-(3-cyano-4-phenylbutyl)carbamate
  • tert-butyl N-(2-cyano-3-phenylpropyl)carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTNXDYYQUPGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Reactant of Route 3
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Reactant of Route 4
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.